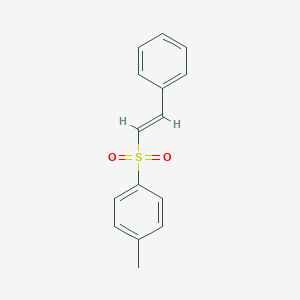

(E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene

Overview

Description

(E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene, also known as pterostilbene, is a natural compound found in blueberries, grapes, and other plants. It is a derivative of resveratrol, which is known for its health benefits. Pterostilbene has been shown to have numerous health benefits and has been the subject of much scientific research.

Mechanism Of Action

Pterostilbene works by activating a number of different pathways in the body. It has been shown to activate the SIRT1 pathway, which is involved in regulating cellular metabolism and energy production. It also activates the AMPK pathway, which is involved in regulating glucose and lipid metabolism. Additionally, it has been shown to activate the PPAR pathway, which is involved in regulating lipid metabolism.

Biochemical And Physiological Effects

Pterostilbene has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and reduce oxidative stress. It has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Pterostilbene has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and has a long shelf life. However, there are also some limitations to using (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee in lab experiments. It can be expensive to produce and may not be suitable for all types of experiments.

Future Directions

There are many future directions for research on (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee. One area of research is focused on its potential to treat neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Another area of research is focused on its potential to improve cardiovascular health and reduce the risk of heart disease. Additionally, there is ongoing research into the potential anti-cancer properties of (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee.

Synthesis Methods

Pterostilbene can be synthesized from resveratrol using a variety of methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between resveratrol and other compounds. Chemical synthesis involves the use of chemical reactions to create (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee. Microbial synthesis involves the use of microorganisms to produce (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzenee.

Scientific Research Applications

Pterostilbene has been shown to have numerous health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied for its potential to treat a variety of conditions, including diabetes, cardiovascular disease, and neurodegenerative diseases.

properties

IUPAC Name |

1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIALZYNUNCIZLT-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310925 | |

| Record name | (E)-Styryl p-tolyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene | |

CAS RN |

16212-08-1, 20605-47-4 | |

| Record name | (E)-Styryl p-tolyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16212-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC140137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC266353 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-Styryl p-tolyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)

![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)